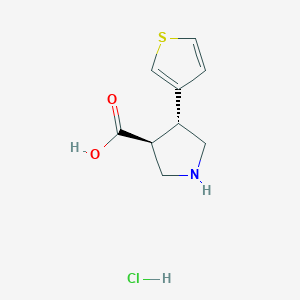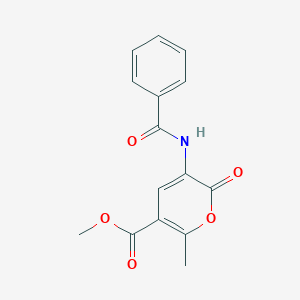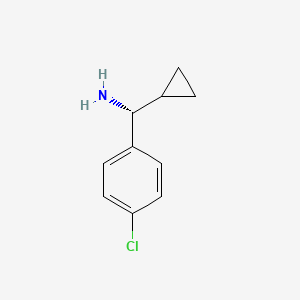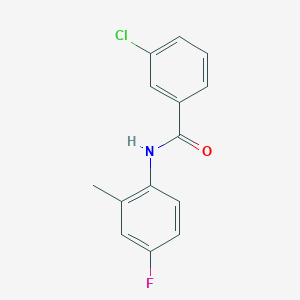![molecular formula C13H13F3N2O2 B1636179 [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 400073-97-4](/img/structure/B1636179.png)
[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Vue d'ensemble
Description
[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl, phenoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with trifluoromethylpyrazole under specific conditions to introduce the trifluoromethyl group. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Research into its mechanism of action and effects on biological systems can provide insights into its potential therapeutic uses.
Industry
Industrially, the compound can be used in the development of new materials or as a reagent in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
Mécanisme D'action
The mechanism by which [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: shares similarities with other pyrazole derivatives, such as [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol and [1-Methyl-5-(4-methylphenoxy)-1H-pyrazol-4-yl]methanol.
Phenoxy-substituted pyrazoles: These compounds have similar structures but may differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The presence of both trifluoromethyl and phenoxy groups in this compound makes it unique. This combination of substituents can enhance its reactivity and potential biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-6,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMWXXBSBICJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152853 | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-97-4 | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B1636107.png)





![2-[(Diethylamino)methyl]cyclohexanone hydrochloride](/img/structure/B1636138.png)







